![molecular formula C11H15ClN2O B14395893 N'-[3-(1-Chloroethyl)phenyl]-N,N-dimethylurea CAS No. 88465-70-7](/img/structure/B14395893.png)
N'-[3-(1-Chloroethyl)phenyl]-N,N-dimethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[3-(1-Chloroethyl)phenyl]-N,N-dimethylurea is an organic compound that features a phenyl ring substituted with a 1-chloroethyl group and a dimethylurea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(1-Chloroethyl)phenyl]-N,N-dimethylurea typically involves the reaction of 3-(1-chloroethyl)aniline with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of N’-[3-(1-Chloroethyl)phenyl]-N,N-dimethylurea may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
N’-[3-(1-Chloroethyl)phenyl]-N,N-dimethylurea can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 1-chloroethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Alcohols or other substituted derivatives.
Oxidation Reactions: Quinones or other oxidized products.
Reduction Reactions: Amines or other reduced derivatives.
科学研究应用
N’-[3-(1-Chloroethyl)phenyl]-N,N-dimethylurea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N’-[3-(1-Chloroethyl)phenyl]-N,N-dimethylurea involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological context.
相似化合物的比较
Similar Compounds
N’-[3-(1-Bromoethyl)phenyl]-N,N-dimethylurea: Similar structure but with a bromine atom instead of chlorine.
N’-[3-(1-Chloroethyl)phenyl]-N,N-diethylurea: Similar structure but with diethylurea instead of dimethylurea.
Uniqueness
N’-[3-(1-Chloroethyl)phenyl]-N,N-dimethylurea is unique due to its specific substitution pattern and the presence of both a 1-chloroethyl group and a dimethylurea moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
88465-70-7 |
|---|---|
分子式 |
C11H15ClN2O |
分子量 |
226.70 g/mol |
IUPAC 名称 |
3-[3-(1-chloroethyl)phenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C11H15ClN2O/c1-8(12)9-5-4-6-10(7-9)13-11(15)14(2)3/h4-8H,1-3H3,(H,13,15) |
InChI 键 |
BTQDPXPUICRXOP-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=CC=C1)NC(=O)N(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


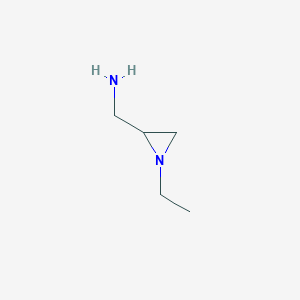

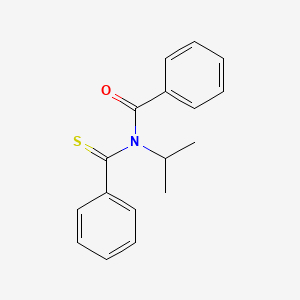
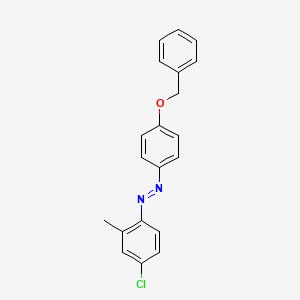
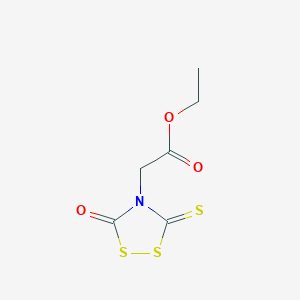
![Ethyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate](/img/structure/B14395838.png)
![Phenyl(2-phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)methanone](/img/structure/B14395845.png)
![4-Hydrazinyl-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14395858.png)
![N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]dimethanesulfonamide](/img/structure/B14395862.png)
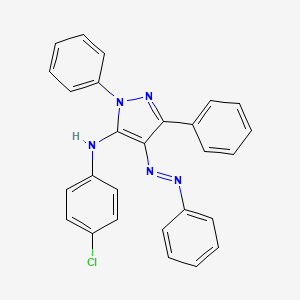
![Methyl 3-[benzoyl(2-cyanophenyl)amino]-4-chlorobenzoate](/img/structure/B14395870.png)
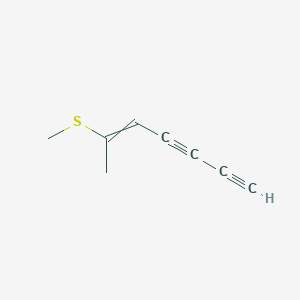
![N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)-L-phenylalanine](/img/structure/B14395883.png)

